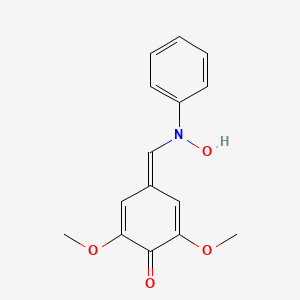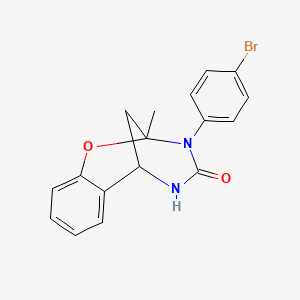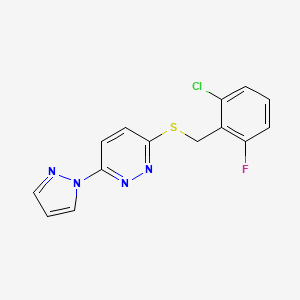
(Z)-N-(4-hydroxy-3,5-dimethoxybenzylidene)aniline oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(4-hydroxy-3,5-dimethoxybenzylidene)aniline oxide, also known as HDMBO or DMBO, is a synthetic compound that has been studied for its potential applications in various fields of science.
Applications De Recherche Scientifique
Polymer Synthesis and Applications
The synthesis of polymers incorporating Schiff base units, such as (Z)-N-(4-hydroxy-3,5-dimethoxybenzylidene)aniline oxide, has been explored for creating materials with unique properties. For instance, polyurethane cationomers with anil groups exhibit fluorescent properties due to the intramolecular proton transfer in salicylideneanil structures, which is facilitated by the Schiff base moiety. This characteristic makes them suitable for applications requiring fluorescence, such as in sensing and imaging technologies (Buruianǎ et al., 2005).
Photocatalytic and Electrochemical Properties
Research on materials incorporating (Z)-N-(4-hydroxy-3,5-dimethoxybenzylidene)aniline oxide or its analogs has demonstrated their potential in photocatalytic and electrochemical applications. For instance, the development of electroactive benzoxazine monomers and polymers featuring aniline dimer structures has been reported. These materials engage in reversible electron transfer processes, making them promising candidates for advanced corrosion-resistant coatings due to their electroactivity and ability to facilitate the formation of protective metal oxide layers (Li et al., 2018).
Environmental Remediation
The selective oxidation of aniline compounds, including those related to (Z)-N-(4-hydroxy-3,5-dimethoxybenzylidene)aniline oxide, can yield products like azoxybenzenes, azobenzenes, and nitrosobenzenes. These reactions are significant for organic synthesis and have implications for environmental remediation, as they offer an economical and environmentally friendly strategy for the selective oxidation of pollutants (Qin et al., 2021).
Adsorption and Removal of Contaminants
Graphene oxide (GO) has been studied for the adsorption of aromatic organic compounds (AOCs) from water, including aniline derivatives. This research highlights the importance of the surface structure of GO in the efficient removal of contaminants. The insights gained from these studies could be applied to the design of adsorbent materials incorporating or targeting compounds like (Z)-N-(4-hydroxy-3,5-dimethoxybenzylidene)aniline oxide for environmental cleanup efforts (Yan et al., 2015).
Advanced Photocatalytic Reduction
The synthesis of graphene-ZnO-Au nanocomposites has been explored for the efficient photocatalytic reduction of nitrobenzene to aniline, demonstrating the potential of such materials for the removal of organic pollutants and production of valuable chemicals. This research underscores the utility of nanocomposite materials in photocatalysis and could be relevant to the development of systems designed for the transformation of compounds related to (Z)-N-(4-hydroxy-3,5-dimethoxybenzylidene)aniline oxide (Roy et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
4-[(N-hydroxyanilino)methylidene]-2,6-dimethoxycyclohexa-2,5-dien-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-19-13-8-11(9-14(20-2)15(13)17)10-16(18)12-6-4-3-5-7-12/h3-10,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOBCFJANGIQFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CN(C2=CC=CC=C2)O)C=C(C1=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(4-hydroxy-3,5-dimethoxybenzylidene)aniline oxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,3-dimethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2580180.png)

![2-(2-(4-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2580182.png)
![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2580184.png)
![2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2580185.png)
![2-Cyclopentyloxy-N-[(E)-2-(4-fluorophenyl)ethenyl]sulfonylacetamide](/img/structure/B2580187.png)

![N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2580191.png)

![Ethyl 4-[[2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2580195.png)
![(5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)methanamine](/img/structure/B2580196.png)
![(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2580197.png)
![[4-[Methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]-(3-methylphenyl)methanone](/img/structure/B2580199.png)